Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
The synthesis of ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorothiophenol, ethyl 2-bromoacetate, and indole-2-carboxylic acid.
Formation of Intermediate: The first step involves the reaction of 4-chlorothiophenol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(4-chlorophenylthio)acetate.
Chemical Reactions Analysis
Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Scientific Research Applications
Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Medicine: Research has focused on its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes. The presence of the 4-chlorophenylthio group may enhance its binding affinity to these receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-[(4-bromophenyl)thio]-1H-indole-2-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 3-[(4-methylphenyl)thio]-1H-indole-2-carboxylate:
Ethyl 3-[(4-fluorophenyl)thio]-1H-indole-2-carboxylate: The presence of a fluorine atom may enhance its stability and biological activity compared to the chlorine-containing compound.
This compound stands out due to the specific combination of the 4-chlorophenylthio group and the indole core, which may confer unique chemical and biological properties.
Biological Activity
Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and related case studies.
Chemical Structure and Synthesis
This compound features an indole core, which is known for its interaction with various biological receptors, including serotonin receptors. The synthesis typically involves the reaction of 4-chlorothiophenol with ethyl 2-bromoacetate, followed by cyclization with indole-2-carboxylic acid using a dehydrating agent like polyphosphoric acid.
Antiviral and Anticancer Properties
Research indicates that compounds with an indole structure often exhibit antiviral and anticancer properties. This compound has been studied for these effects due to its structural similarities to other biologically active indoles. For instance, indole derivatives have shown efficacy against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. Indole derivatives, including this compound, have demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for similar compounds often range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core's ability to bind to serotonin receptors suggests a potential role in mood regulation and neuroprotection. Additionally, the presence of the 4-chlorophenylthio group may enhance binding affinity, leading to increased therapeutic effects .
Comparative Analysis
A comparative analysis with similar compounds reveals that variations in substituents can significantly affect biological activity:
Compound Name | Structure | Notable Activity |
---|---|---|
Ethyl 3-[(4-bromophenyl)thio]-1H-indole-2-carboxylate | Similar structure with bromine | Enhanced reactivity |
Ethyl 3-[(4-methylphenyl)thio]-1H-indole-2-carboxylate | Methyl substitution | Variable activity |
Ethyl 3-[(4-fluorophenyl)thio]-1H-indole-2-carboxylate | Fluorine substitution | Increased stability |
The specific combination of the 4-chlorophenylthio group and the indole core in this compound may confer unique chemical and biological properties compared to these analogs.
Case Studies
Several studies have focused on the biological activity of indole derivatives:
- Anticancer Studies : A study demonstrated that an indole derivative similar to this compound induced apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Research : Another investigation highlighted the antimicrobial efficacy of various indoles, noting that those with halogen substitutions exhibited enhanced activity against resistant strains .
- Neuroprotective Effects : Research has suggested that certain indoles can mitigate oxidative stress in neuronal cells, supporting their potential use in treating neurodegenerative diseases .
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)sulfanyl-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c1-2-21-17(20)15-16(13-5-3-4-6-14(13)19-15)22-12-9-7-11(18)8-10-12/h3-10,19H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWDCDNNYJLAQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)SC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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